4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a vinylpyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 5-vinyl-2-pyridinecarboxaldehyde with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) can be used for substitution reactions.
Major Products
Oxidation: 4-(5-Vinylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-Vinylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The vinylpyridine moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative with a pyridine ring, known for its use in medicinal chemistry.
4-(2-Pyridyl)piperazine: Another piperazine derivative with a pyridine ring, used in various chemical applications.
Uniqueness
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group, which provide additional reactivity and potential for diverse chemical transformations. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(5-ethenylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-2-11-3-4-12(13-9-11)15-7-5-14(10-16)6-8-15/h2-4,9-10H,1,5-8H2 |
InChI Key |
NLHCOYBKWBJQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCN(CC2)C=O |
Origin of Product |
United States |
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